

## Efficacy of Tidiacic in Comparison to Other Liver Therapeutic Agents: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the liver therapeutic agent **Tidiacic** with other established alternatives, supported by available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their understanding of the therapeutic landscape for liver diseases.

### Introduction to Tidiacic and Comparator Agents

**Tidiacic**, often administered as **tidiacic** arginine, is a hepatoprotective agent. Its use in some regions, such as France, has been noted to be similar to that of silymarin[1]. The active component, thiazolidine-2,4-dicarboxylic acid, is believed to act as a sulfur donor[1]. For the purpose of this comparison, we will evaluate **Tidiacic** against three other well-documented liver therapeutic agents: Silymarin, Ursodeoxycholic Acid (UDCA), and Glycyrrhizin.

#### **Efficacy and Clinical Data**

A comprehensive review of clinical trial data provides insights into the relative efficacy of these agents in improving liver function parameters.

#### **Tidiacic**

A double-blind, placebo-controlled study conducted in 1986 evaluated the efficacy of arginine **tidiacic**ate in 50 patients with chronic persistent hepatitis. The results indicated a "clear-cut improvement" in subjective symptoms and key parameters of cytolysis and cholestasis



compared to the placebo group. The administered dose was 400 mg three times a day for 30 days. The drug was reported to be well-tolerated with no observed side effects[2]. Unfortunately, specific quantitative data from this study is not readily available in published literature.

#### Comparator Agents: Silymarin, UDCA, and Glycyrrhizin

The following tables summarize the quantitative data from clinical trials on the efficacy of Silymarin, UDCA, and Glycyrrhizin in various liver diseases.

Table 1: Efficacy of Silymarin on Liver Enzymes and Fibrosis



| Agent     | Indication                                                        | Dosage                   | Duration | Outcome<br>Measures                                   | Results                                                                                                                        | Referenc<br>e |
|-----------|-------------------------------------------------------------------|--------------------------|----------|-------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|---------------|
| Silymarin | Non-<br>alcoholic<br>fatty liver<br>disease<br>(NAFLD)            | 700 mg, 3<br>times daily | 48 weeks | Reduction<br>in fibrosis<br>score (by<br>histology)   | 22.4% of patients in the silymarin group had a reduction in fibrosis score of ≥1 point vs. 6.0% in the placebo group (P=0.023) | [3]           |
| Silymarin | Metabolic dysfunction -associated steatotic liver disease (MASLD) | Various                  | Various  | Alanine<br>Aminotrans<br>ferase<br>(ALT)<br>reduction | Mean Difference = -17.12 U/L (95% CI: -28.81, -4.43)                                                                           | [4]           |
| Silymarin | Metabolic dysfunction -associated steatotic liver disease (MASLD) | Various                  | Various  | Aspartate Aminotrans ferase (AST) reduction           | Mean Difference = -12.56 U/L (95% CI: -19.02, -6.10)                                                                           | [4]           |

Table 2: Efficacy of Ursodeoxycholic Acid (UDCA) on Liver Enzymes and Fibrosis



| Agent | Indication                               | Dosage           | Duration         | Outcome<br>Measures                                        | Results                                                                          | Referenc<br>e |
|-------|------------------------------------------|------------------|------------------|------------------------------------------------------------|----------------------------------------------------------------------------------|---------------|
| UDCA  | Primary<br>Biliary<br>Cirrhosis<br>(PBC) | Not<br>specified | 4 years          | Progressio<br>n from<br>early to<br>late-stage<br>fibrosis | 7% per year in the UDCA group vs. 34% per year in the placebo group (P < 0.002)  | [3]           |
| UDCA  | Various<br>liver<br>diseases             | Various          | Various          | Alanine<br>Aminotrans<br>ferase<br>(ALT)<br>reduction      | Weighted Mean Difference = -15.28 U/L (95% CI: -23.42, -7.15)                    | [5]           |
| UDCA  | Various<br>liver<br>diseases             | Various          | Various          | Aspartate Aminotrans ferase (AST) reduction                | Weighted Mean Difference = -16.13 U/L (95% CI: -23.84, -8.42)                    | [5]           |
| UDCA  | Cystic<br>Fibrosis<br>Liver<br>Disease   | Not<br>specified | Not<br>specified | Change in<br>liver<br>stiffness                            | Decrease of 0.70 kPa/year in patients treated based on Colombo criteria (P=0.01) | [6]           |





Table 3: Efficacy of Glycyrrhizin on Liver Enzymes and Fibrosis



| Agent                | Indication                                          | Dosage               | Duration | Outcome<br>Measures                 | Results                                                                                                          | Referenc<br>e |
|----------------------|-----------------------------------------------------|----------------------|----------|-------------------------------------|------------------------------------------------------------------------------------------------------------------|---------------|
| Glycyrrhizi<br>n     | Chronic<br>Hepatitis C                              | 3-5<br>times/week    | 12 weeks | ALT reduction (≥50%)                | 29.0% (3x/week) and 28.7% (5x/week) of patients showed ≥50% ALT reduction vs. 7.0% in placebo group (P < 0.0001) | [7]           |
| Glycyrrhizi<br>n     | COVID-19<br>related<br>liver injury                 | Not<br>specified     | 7 days   | AST<br>reduction                    | Decreased<br>from a<br>median of<br>104.5 U/L<br>to 40.5 U/L<br>(p < 0.001)                                      | [8]           |
| Glycyrrhizi<br>n     | COVID-19<br>related<br>liver injury                 | Not<br>specified     | 7 days   | ALT<br>reduction                    | Decreased<br>from a<br>median of<br>121.5 U/L<br>to 65.5 U/L<br>(p < 0.001)                                      | [8]           |
| 18α-<br>glycyrrhizin | Carbon Tetrachlori de-induced liver fibrosis (rats) | 12.5 and<br>25 mg/kg | 8 weeks  | Hydroxypro<br>line (HYP)<br>content | Significantl<br>y lower in<br>treatment<br>groups<br>(184.25±49<br>.33 and<br>167.00±55.<br>31 µg/g)<br>compared | [9]           |



to fibrosis group (273.38±66 .22 μg/g) (P<0.05)

### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key clinical trials.

## Tidiacic Arginine for Chronic Persistent Hepatitis (Rizzo, 1986)

- Study Design: Double-blind, randomized, placebo-controlled clinical trial.
- Participants: 50 patients with symptomatic chronic persistent hepatitis.
- Intervention: Arginine tidiacicate (ATCA) at a dose of 400 mg tablets, three times a day.
- Control: Placebo tablets, three times a day.
- Duration: 30 days.
- Outcome Measures: Assessment of subjective symptoms and biochemical parameters of cytolysis and cholestasis. Specific parameters measured are not detailed in the abstract[2].

# Silymarin for Non-alcoholic Steatohepatitis (Kheong et al., 2017)

- Study Design: Randomized, double-blind, placebo-controlled trial.
- Participants: 99 adults with biopsy-proven NASH and a NAFLD activity score (NAS) of 4 or more.
- Intervention: Silymarin 700 mg, three times daily.



- Control: Placebo, three times daily.
- Duration: 48 weeks.
- Primary Efficacy Outcome: Decrease of 30% or more in NAS.
- Secondary Outcomes: Changes in steatosis, lobular inflammation, hepatocyte ballooning, NAS and fibrosis score, anthropometric measurements, glycemic, lipid, and liver profiles, and liver stiffness measurements[3][10].

# Ursodeoxycholic Acid for Primary Biliary Cirrhosis (Corpechot et al., 2000)

- Study Design: Analysis of data from a randomized, double-blind, placebo-controlled trial using a Markov model.
- Participants: 103 patients with PBC.
- Outcome Measures: Progression rates between early (portal and periportal lesions without extensive fibrosis) and late (numerous septa, bridging fibrosis, or cirrhosis) histologic stages based on paired liver biopsy specimens[3].

#### Glycyrrhizin for Chronic Hepatitis C (van Thiel et al.)

- Study Design: Randomized, placebo-controlled trial.
- Participants: Patients with chronic hepatitis C.
- Intervention: Glycyrrhizin administered 3 or 5 times per week.
- · Control: Placebo.
- Duration: 12 weeks.
- Outcome Measures: Proportion of patients with an ALT reduction of ≥50%[7].

### **Mechanism of Action and Signaling Pathways**



Understanding the molecular mechanisms of these agents is fundamental to their application and future development.

#### **Tidiacic**

The mechanism of action for **Tidiacic** is primarily attributed to its role as a sulfur donor. The arginine component may also contribute to its hepatoprotective effects by increasing nitric oxide levels, which can reduce inflammation and fibrosis[11][12]. The thiazolidine-2,4-dicarboxylic acid moiety is a derivative of the amino acid cysteine, which is a precursor to the major intracellular antioxidant, glutathione. By providing a source of sulfur, **Tidiacic** may enhance the synthesis of glutathione, thereby protecting hepatocytes from oxidative stress.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The effect of ursodeoxycholic acid therapy on liver fibrosis progression in primary biliary cirrhosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ursodeoxycholic acid treatment is associated with improvement of liver stiffness in cystic fibrosis patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycyrrhizic Acid in the Treatment of Liver Diseases: Literature Review PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarena.com [scholarena.com]
- 9. Effects of 18α-glycyrrhizin on TGF-β1/Smad signaling pathway in rats with carbon tetrachloride-induced liver fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Anti-Inflammatory Properties of Licorice (Glycyrrhiza glabra)-Derived Compounds in Intestinal Disorders [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Arginine reverses ethanol-induced inflammatory and fibrotic changes in liver despite continued ethanol administration PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Efficacy of Tidiacic in Comparison to Other Liver Therapeutic Agents: A Comprehensive Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206608#efficacy-of-tidiacic-in-comparison-to-other-liver-therapeutic-agents]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com